1-Amino-3-(2-fluoroethyl)piperidin-4-ol

Description

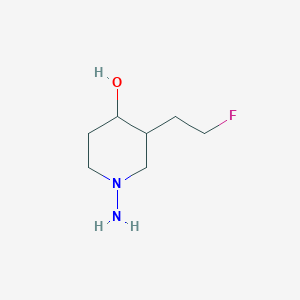

1-Amino-3-(2-fluoroethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position, an amino group at the 1-position, and a 2-fluoroethyl substituent at the 3-position. Piperidine derivatives are widely studied for their pharmacological properties, with substituents like fluorine or amino groups often enhancing metabolic stability, binding affinity, or selectivity .

Properties

IUPAC Name |

1-amino-3-(2-fluoroethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2O/c8-3-1-6-5-10(9)4-2-7(6)11/h6-7,11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLNJBHIMQUBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Piperidine Derivatives with Fluoroalkyl Substituents

Piperidine derivatives bearing fluorinated alkyl chains, such as 1-Amino-3-(2-fluoroethyl)piperidin-4-ol, are typically synthesized through strategic functionalization of the piperidine ring or via ring construction with pre-installed fluorinated groups.

Intramolecular aza-Michael Reactions (IMAMR): Recent advances highlight IMAMR as a straightforward and efficient approach to construct substituted piperidines with enantiomeric enrichment. Organocatalysis combined with acid cocatalysts or bases like tetrabutylammonium fluoride (TBAF) or cesium carbonate facilitates the formation of di- and tri-substituted piperidines. These methods allow for good yields and stereoselectivity, which are crucial for preparing functionalized piperidines like this compound.

Carbene-Catalyzed IMAMR: The use of N-heterocyclic carbene (NHC) catalysts has been shown to improve enantioselectivity and yields in piperidine synthesis, which could be adapted for fluorinated analogs.

Fluorination and Fluoroalkylation Techniques

The incorporation of the 2-fluoroethyl group onto the piperidine ring is a critical step. Fluorination methods include:

Fluoroalkylation of Piperidine Precursors: Starting from piperidin-4-ol or related intermediates, 2-fluoroethyl groups can be introduced via nucleophilic substitution or reductive amination with fluoroalkyl halides or fluoroalkyl nitriles.

Hydrogenation of Fluorinated Pyridine Derivatives: A practical large-scale synthesis of fluorinated piperidines involves rhodium-catalyzed asymmetric hydrogenation of fluoropyridinium salts, yielding enantiomerically pure fluoro-substituted piperidines. For example, the synthesis of cis-4-amino-3-fluoro-1-methylpiperidine uses Rh(NBD)2(BF4) with Walphos 003 ligand, achieving high regio- and enantioselectivity without requiring purification or chiral enrichment. Such catalytic hydrogenation could be adapted to 2-fluoroethyl substituted piperidines.

Reduction of Nitrile Precursors to Amino Alcohols

A common route to this compound involves reduction of nitrile intermediates:

- Lithium Aluminium Hydride (LiAlH4) Reduction: For example, (4-hydroxypiperidin-1-yl)acetonitrile derivatives can be reduced using LiAlH4 in dry tetrahydrofuran (THF) at reflux, yielding the corresponding amino alcohols. This method provides a direct route to 1-(2-aminoethyl)piperidin-4-ol analogs, which are structurally related to the target compound.

Detailed Experimental Conditions and Yields

Research Findings and Practical Considerations

The choice of catalyst and reaction conditions critically affects stereoselectivity and yield in fluorinated piperidine synthesis.

The use of rhodium-catalyzed hydrogenation offers a green and scalable route with excellent enantiomeric purity, which is advantageous for pharmaceutical applications.

Reduction of nitrile intermediates with LiAlH4 remains a reliable method for introducing amino functionalities adjacent to hydroxyl groups, essential for this compound synthesis.

Purification steps often involve silica gel chromatography or crystallization, but some processes are designed to minimize these to improve scalability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-fluoroethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amino and fluoroethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-Amino-3-(2-fluoroethyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-fluoroethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives

Impact of Fluorine Substitution

Fluorine-containing groups, such as 2-fluoroethyl or trifluoromethyl, modulate electronic and steric properties:

- 2-Fluoroethyl: Likely increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated alkyl chains. This could improve bioavailability in the target compound .

- Trifluoromethyl : In , the trifluoromethylphenyl group enhances chemiluminescence efficiency via strong electron-withdrawing effects, suggesting fluorine’s role in stabilizing reactive intermediates .

Positional Effects of Functional Groups

- Amino Group at Position 1: In the target compound, the 1-amino group may form hydrogen bonds with target proteins, similar to how the 1-(4-octylphenethyl) group in RB-005 engages hydrophobic pockets in SK1 .

- Hydroxyl at Position 4 : A conserved feature in analogs like RB-005 and P4MP4, the 4-hydroxyl group is critical for hydrogen-bonding interactions in enzyme inhibition .

Biological Activity

1-Amino-3-(2-fluoroethyl)piperidin-4-ol (CAS No. 2097995-76-9) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a fluorinated ethyl side chain, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a piperidine ring with an amino group at position 1 and a 2-fluoroethyl substituent at position 3. The presence of fluorine is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Fluorinated compounds often exhibit enhanced binding affinity and selectivity due to the electronegative nature of fluorine, which can modulate the electronic properties of the molecule.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood, cognition, and pain perception.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of various piperidine derivatives, including this compound. Research indicates that compounds within this class may exhibit:

- Antidepressant-like effects : Studies suggest that piperidine derivatives can influence serotonin and norepinephrine levels in the brain, contributing to mood regulation.

- Analgesic properties : Some derivatives have shown promise in reducing pain responses in animal models.

Case Studies

- Antidepressant Activity : A study evaluated the effects of several piperidine derivatives on depressive behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant-like effect .

- Pain Relief : Another investigation assessed the analgesic properties of fluorinated piperidines. The study found that these compounds effectively reduced pain responses in models of acute and chronic pain, likely through modulation of pain pathways involving opioid receptors .

Comparative Biological Activity

To provide a clearer understanding of the biological activity, a comparison with other related compounds is useful:

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| This compound | Piperidine | Antidepressant, Analgesic |

| 1-Amino-piperidine | Piperidine | Antidepressant |

| 3-Fluoropropylpiperidine | Piperidine | Analgesic |

Q & A

Q. Notes for Methodological Rigor

- Always include vehicle controls (e.g., DMSO) in biological assays to account for solvent effects.

- For SAR studies, validate computational predictions (e.g., docking simulations) with experimental binding data.

- Cross-reference synthetic yields and purity metrics with established databases (e.g., PubChem) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.